2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid
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Overview
Description
2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . It is a derivative of biphenyl, characterized by the presence of two carboxylic acid groups and two methyl groups attached to the biphenyl core. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
Mechanism of Action
Mode of Action
It’s known that the compound can be used in the preparation of polymers, suggesting it may interact with other molecules to form complex structures .
Biochemical Pathways
It’s known that the compound is used in the synthesis of polymers , which could imply its involvement in polymerization reactions.
Result of Action
As a component in the synthesis of polymers , it may contribute to the properties of the resulting materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid can be synthesized through the condensation reaction of phenols and carbonates. The reaction typically involves mixing phenol and a diacid anhydride, followed by the addition of a carbonate catalyst under controlled conditions . The reaction proceeds to form the desired biphenyldicarboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid often involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by precipitation, washing, and drying under vacuum .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Lacks the methyl groups present in 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid, resulting in different reactivity and properties.
Dimethyl biphenyl-4,4’-dicarboxylate: An ester derivative with different solubility and reactivity compared to the parent acid.
Uniqueness
2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid is unique due to the presence of methyl groups, which influence its steric and electronic properties. These modifications enhance its suitability for specific applications, such as the synthesis of MOFs with tailored properties .
Properties
IUPAC Name |
4-(4-carboxy-2-methylphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9-7-11(15(17)18)3-5-13(9)14-6-4-12(16(19)20)8-10(14)2/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYFKAXNJXFNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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